3,4-Dichlorobenzylamine hydrochloride
Description
Properties
Molecular Formula |
C7H8Cl3N |
|---|---|
Molecular Weight |
212.5 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H |
InChI Key |
RLGVDTCKJKBXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)Cl.Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
3,4-Dichlorobenzylamine hydrochloride has been investigated for various biological activities:
Antiviral Research
- Inhibition of Flavivirus : Compounds derived from 3,4-dichlorobenzylamine have shown potential as antiviral agents against flavivirus infections. The synthesis of derivatives has been linked to biological evaluation for efficacy in inhibiting virus assembly and infection .
Antimalarial Activity
- In vitro Studies : A series of compounds synthesized from 3,4-dichlorobenzylamine exhibited significant antiplasmodial activity against both drug-sensitive and resistant strains of Plasmodium falciparum. Notably, certain derivatives demonstrated low nanomolar IC50 values, indicating high potency .
Topical Applications
- Skin Infection Treatment : Formulations containing this compound have been developed for topical use in treating infected skin areas. These formulations leverage the compound's antimicrobial properties .
Case Studies and Research Findings
The following table summarizes key findings from research studies involving this compound:
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Appearance : Colorless to light yellow liquid at 20°C .
- Boiling Point : 140°C at 2.3 kPa .
- Density : 1.32 g/cm³ .
- Refractive Index : 1.577–1.581 .
Synthesis :
3,4-Dichlorobenzylamine hydrochloride is synthesized via Delepine’s amine synthesis, where 3,4-dichlorobenzyl chloride reacts with hexamethylenetetramine under acidic conditions .
Comparison with Structurally Similar Compounds
Key Findings from Comparative Studies
Positional Isomerism and Bioactivity :
- The 3,4-dichloro substitution pattern confers superior algicidal activity compared to 2,4-, 2,6-, or 3,5-isomers. Derivatives of 3,4-dichlorobenzylamine achieved 90–100% algae inhibition at 1 μM, while other isomers showed <50% efficacy .
- In pharmaceuticals, the 3,4-dichloro configuration enhances binding to neurological targets (e.g., dopamine receptors) compared to 2,4-substituted analogs .
Thermal and Chemical Stability :
- This compound exhibits higher thermal stability (bp 140°C) than 2,4- and 2,6-isomers, which degrade below 100°C .
- Reactivity with oxidizers is common across all dichlorobenzylamines, but 3,4-derivatives are more resistant to hydrolysis due to steric effects .
Synthetic Utility :
- 3,4-Dichlorobenzylamine is preferred in multi-step syntheses (e.g., Olanexidine) due to its balanced nucleophilicity and solubility in polar solvents .
- 2,4- and 2,6-isomers are less reactive in SN₂ reactions, limiting their use in complex molecule assembly .
Research Highlights and Industrial Relevance
- Algicidal Agents : 3,4-Dichlorobenzylamine derivatives are prioritized for marine antifouling and red tide control due to their potency and low environmental persistence .
- Pharmaceutical Scalability : The synthesis of Olanexidine from this compound achieves 56.2% yield industrially, outperforming alternative routes .
- Safety Profile: Acute toxicity studies position 3,4-derivatives as safer alternatives to organotin compounds in aquaculture .
Preparation Methods
Synthesis from 3,4-Dichlorobenzonitrile via Catalytic Hydrogenation and Subsequent Hydrochloride Formation
One of the most reliable and efficient synthetic routes to 3,4-dichlorobenzylamine hydrochloride involves the catalytic hydrogenation of 3,4-dichlorobenzonitrile followed by conversion to the hydrochloride salt.
- Stage 1: Catalytic hydrogenation of 3,4-dichlorobenzonitrile using a manganese-bromide carbonyl complex catalyst $$\text{MnBr(CO)}2[\text{NH(CH}2\text{CH}2\text{P(iPr)}2)_2]$$, in the presence of sodium t-butanolate in toluene.
- Reaction Conditions: Hydrogen pressure of approximately 37503.8 Torr (about 50 atm), temperature at 120 °C, for 24 hours in an autoclave.
- Stage 2: Treatment of the resulting amine with hydrogen chloride in diethyl ether to form the hydrochloride salt.
| Parameter | Details |
|---|---|
| Starting Material | 3,4-Dichlorobenzonitrile |
| Catalyst | MnBr(CO)2 complex with diphosphine ligand |
| Solvent | Toluene |
| Temperature | 120 °C |
| Pressure | ~50 atm (37503.8 Torr) |
| Reaction Time | 24 hours |
| Yield | 83% (reported) |
| Final Product | This compound |
This method was reported by Elangovan et al. (2016) in the Journal of the American Chemical Society, highlighting the high yield and purity achievable by this catalytic hydrogenation route.
Preparation via Reduction of 3,4-Dichloro-1-nitrobenzene to 3,4-Dichloroaniline and Subsequent Amination
Another industrially significant route involves the initial preparation of 3,4-dichloroaniline by catalytic hydrogenation of 3,4-dichloro-1-nitrobenzene, which can then be converted to this compound through further synthetic steps.
- Hydrogenation of 3,4-dichloro-1-nitrobenzene using a platinum catalyst in the presence of morpholine as a dechlorination inhibitor.
- Reaction conducted at around 100 °C and 500 psi hydrogen pressure.
- Final stage of hydrogenation is performed at elevated temperatures (170–180 °C) to reduce impurities such as 3,3',4,4'-tetrachlorohydrazobenzene.
- After completion, the reaction mixture is filtered to remove the catalyst, and the product is separated and dried.
- The process includes a quantitative analytical step to measure and reduce the hydrazo impurity, which is insoluble in hydrochloric acid and can be gravimetrically determined.
- This ensures high purity of 3,4-dichloroaniline, which is crucial for downstream synthesis of this compound.
Summary Table:
| Parameter | Details |
|---|---|
| Starting Material | 3,4-Dichloro-1-nitrobenzene |
| Catalyst | Platinum |
| Additive | Morpholine (dechlorination inhibitor) |
| Temperature | 100 °C initial; 170–180 °C final stage |
| Pressure | ~500 psi hydrogen |
| Impurity Control | Reduction of 3,3',4,4'-tetrachlorohydrazobenzene |
| Product Purity | High, suitable for further synthesis |
This process was patented and described in detail, emphasizing the improved quality and economic feasibility of the method.
Amidation Route Using 3,4-Dichlorobenzylamine
In research contexts, this compound is often prepared or utilized via amidation reactions, where the free amine or its hydrochloride salt is reacted with various acid derivatives to form amides.
- Use of coupling agents such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt).
- Reaction conducted in anhydrous solvents like acetonitrile at room temperature.
- After stirring for 24 hours, the product is isolated by solvent removal, extraction, and purification.
Though this method focuses more on the utilization of this compound rather than its initial preparation, it reflects the compound's stability and handling in synthetic organic chemistry.
Additional Notes on Preparation and Purification
- The hydrochloride salt form of 3,4-dichlorobenzylamine is typically obtained by treating the free amine with hydrogen chloride in an organic solvent such as diethyl ether.
- Yields reported for the hydrochloride salt are generally high (above 80%) when starting from pure amine.
- Purification steps often involve recrystallization or trituration to remove impurities and residual solvents, ensuring a stable, crystalline product suitable for further chemical transformations.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,4-Dichlorobenzonitrile | MnBr(CO)2 complex, Na t-butanolate | 120 °C, 50 atm H2, 24 h | 83 | Catalytic hydrogenation followed by HCl treatment |
| 2 | 3,4-Dichloro-1-nitrobenzene | Platinum catalyst, morpholine | 100 °C & 170–180 °C, 500 psi H2 | High | Two-stage hydrogenation with impurity control |
| 3 | 3,4-Dichlorobenzylamine (amine) | EDC, HOBt (for amidation) | Room temperature, 24 h | N/A | Amidation reactions using the amine hydrochloride |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3,4-dichlorobenzylamine hydrochloride, and what methodological precautions should be taken?
- Synthesis Methodology : The compound can be synthesized via catalytic hydrogenation of 3,4-dichlorobenzonitrile using palladium or Raney nickel under acidic conditions. Ensure reaction temperature is maintained below 50°C to avoid side reactions. Post-synthesis, the hydrochloride salt is precipitated by adding concentrated HCl in an anhydrous solvent (e.g., ethanol) .
- Precautions : Use inert atmosphere (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC to ensure complete conversion of intermediates.
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Optimize stock solutions in DMSO at 10–30 mM for biological assays .
- Stability : Store at –20°C in desiccated conditions to prevent hygroscopic degradation. Avoid exposure to light, as halogenated amines may undergo photolytic decomposition .
Q. How should researchers handle and dispose of this compound safely?
- Handling : Use fume hoods, PPE (gloves, lab coat, goggles), and explosion-proof equipment due to dust explosion risks. Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Disposal : Neutralize with dilute NaOH and incinerate as halogenated waste. Do not pour into drains to avoid environmental contamination .
Advanced Research Questions
Q. How can conflicting toxicity data from different studies be resolved when designing in vitro assays?
- Experimental Design : Conduct dose-response assays across multiple cell lines (e.g., HSC-2, Ca9-22) with positive controls (e.g., doxorubicin). Use standardized protocols (e.g., MTT assay) and validate cytotoxicity via flow cytometry for apoptosis markers (e.g., Annexin V) .
- Data Analysis : Apply QSAR models to correlate electronic properties of substituents (e.g., Cl position) with toxicity. Cross-reference with GHS classification, which indicates no acute toxicity but recommends caution at high concentrations .
Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?
- HPLC/MS : Use reverse-phase C18 columns with mobile phase (ACN:0.1% formic acid). Optimize ESI+ mode for protonated molecular ion [M+H]⁺ at m/z 207.01. Validate method with LOD < 0.1 µg/mL .
- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals: aromatic protons (δ 7.2–7.5 ppm), NH₃⁺ (δ 8.1 ppm), and CH₂NH₂ (δ 3.1 ppm) .
Q. How can researchers optimize reaction yields in catalytic reductive amination involving this compound?
- Catalyst Screening : Compare Pd/C, PtO₂, and transfer hydrogenation systems. Pd/C (5% w/w) in methanol/HCl typically achieves >85% yield.
- Kinetic Studies : Monitor pH (4–6) to stabilize the amine hydrochloride form. Use DoE (Design of Experiments) to optimize temperature (30–50°C) and H₂ pressure (1–3 bar) .
Methodological Notes
- Contradictions in Data : While GHS classifies the compound as non-toxic, in vitro studies report submicromolar IC₅₀ values in cancer cells. Resolve discrepancies using orthogonal assays (e.g., clonogenic survival) and verify purity via elemental analysis .
- Safety Validation : Always cross-check SDS data (e.g., dust explosion risks) with institutional guidelines. Implement static grounding and anti-spark tools during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
